molecular formula C8H17N B3049778 2,4,6-Trimethylpiperidine CAS No. 21974-48-1

2,4,6-Trimethylpiperidine

Cat. No.: B3049778
CAS No.: 21974-48-1
M. Wt: 127.23 g/mol
InChI Key: GELXVDNNZSIRQA-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Advanced Organic Synthesis

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. ijnrd.orgajchem-a.comresearchgate.net Its prevalence is a testament to its utility as a versatile building block in the construction of molecules with significant biological activity. ajchem-a.comresearchgate.net Piperidine derivatives are integral components in numerous classes of drugs, highlighting their importance in medicinal chemistry. researchgate.netatamanchemicals.com The development of efficient synthetic methods to create highly substituted piperidine analogs is a key area of research in organic chemistry, driven by the quest for new therapeutic agents and functional materials. ajchem-a.com The structural flexibility of the piperidine ring allows it to interact with biological targets in various ways, often leading to improved pharmacokinetic properties of drug candidates. researchgate.net

Unique Structural Attributes of 2,4,6-Trimethylpiperidine and Stereochemical Implications

This compound is a derivative of piperidine characterized by the presence of three methyl groups at positions 2, 4, and 6 of the heterocyclic ring. nih.gov This substitution pattern gives rise to distinct structural features and stereochemical considerations that set it apart from simpler piperidines.

The presence of three chiral centers at carbons 2, 4, and 6 means that this compound can exist as multiple stereoisomers. These isomers arise from the different spatial arrangements of the methyl groups relative to the plane of the piperidine ring. The stereoisomers of this compound can be broadly classified into cis and trans isomers, depending on whether the methyl groups are on the same or opposite sides of the ring. The interplay of these stereocenters results in a complex mixture of diastereomers and enantiomers, each with potentially unique chemical and physical properties.

The methyl groups also introduce significant steric hindrance around the nitrogen atom and certain faces of the piperidine ring. This steric bulk influences the molecule's conformational preferences, favoring chair conformations where the bulky methyl groups occupy equatorial positions to minimize steric strain. wikipedia.org This conformational bias, in turn, can dictate the reactivity of the molecule and its ability to participate in specific chemical transformations. The unique combination of stereoisomerism and steric hindrance makes this compound a subject of interest in stereoselective synthesis and mechanistic studies.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₈H₁₇N
Molecular Weight 127.23 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 21974-48-1 nih.gov
Monoisotopic Mass 127.1361 Da uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trimethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H17N/c1-6-4-7(2)9-8(3)5-6/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELXVDNNZSIRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC(C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871330
Record name 2,4,6-Trimethylpiperidine
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Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21974-48-1
Record name 2,4,6-Trimethylpiperidine
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Record name 2,4,6-Trimethylpiperidine
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Record name 2,4,6-Trimethylpiperidine
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Record name 2,4,6-trimethylpiperidine
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Advanced Synthetic Methodologies for 2,4,6 Trimethylpiperidine and Its Stereoisomers

Stereoselective and Stereospecific Synthesis Routes

The controlled generation of up to three non-contiguous chiral centers in 2,4,6-trisubstituted piperidines requires sophisticated synthetic strategies. usm.edu Stereoselective and stereospecific methods are crucial for producing enantiomerically pure and diastereomerically defined products.

Asymmetric Synthesis Approaches for Chiral Piperidines

Asymmetric synthesis provides a direct route to chiral piperidines by employing chiral starting materials, auxiliaries, or catalysts. univpancasila.ac.id A key strategy involves the use of a chiral auxiliary to guide the stereochemical outcome of a reaction, which is later removed. icjs.us

One notable approach is the diastereoselective Strecker reaction, which involves the addition of cyanide to an imine formed from a ketone and a chiral amine. nih.gov For the synthesis of complex piperidines, N-sulfinyl imines derived from nonenolizable aldehydes and chiral sulfinamides, such as (R)-2-methylpropane-2-sulfinamide, serve as critical intermediates. usm.educore.ac.uk These chiral auxiliaries direct the stereoselective addition of nucleophiles, establishing the first stereocenter which then guides the formation of subsequent centers during cyclization. usm.edu For instance, a stereoselective allylation can install the necessary carbon backbone for the piperidine (B6355638) ring, with the chirality of the initial addition being relayed to the other stereocenters during the ring-closing step. usm.edu

Another powerful method begins with enantiomerically pure precursors from the chiral pool. icjs.us For example, a highly stereoselective synthesis of cis-2,6-disubstituted piperidines has been achieved starting from chiral aziridines, which undergo a sequence of one-pot reactions including reductive ring-opening and intramolecular reductive amination. rsc.org

Table 1: Asymmetric Synthesis Approaches for Chiral Piperidine Scaffolds

Method Chiral Reagent/Auxiliary Key Reaction Stereochemical Control
N-Sulfinyl Imine Chemistry (R)-2-methylpropane-2-sulfinamide Stereoselective allylation of N-sulfinyl imine followed by aza-Prins cyclization The chiral sulfinyl group directs the initial nucleophilic attack, establishing a stereocenter that controls subsequent cyclization stereochemistry. usm.educore.ac.uk
Chiral Aziridine (B145994) Precursors (2S)-hydroxymethylaziridine Reductive ring-opening and intramolecular reductive amination The inherent chirality of the aziridine starting material dictates the stereochemistry of the final piperidine product. rsc.org

Chirality Transfer Methodologies in Cyclization Reactions

Chirality transfer reactions are elegant strategies where the chirality from one part of a molecule, such as an axis or a temporary stereocenter, is transferred to a new stereocenter during a cyclization reaction. researchgate.net

A prominent example is the Palladium(II)-catalyzed 1,3-chirality transfer reaction for synthesizing 2- and 2,6-substituted piperidines. acs.orgnih.gov In this method, N-protected ζ-amino allylic alcohols, which possess a chiral center at the alcohol position, undergo cyclization in the presence of a palladium catalyst. acs.org The reaction proceeds through a proposed pathway involving the formation of a Pd π-complex directed by the chiral alcohol, followed by syn-azapalladation and subsequent elimination, effectively transferring the initial chirality to the C2 position of the piperidine ring with high stereoselectivity. acs.orgnih.gov

The "memory of chirality" phenomenon is another powerful concept where a transient, axially chiral intermediate retains its stereochemical information during a reaction. researchgate.net Intramolecular SN2′ cyclization of α-amino ester enolates has been shown to produce piperidine derivatives with excellent diastereo- and enantioselectivity through this principle. researchgate.net

Table 2: Chirality Transfer in Piperidine Synthesis

Reaction Catalyst / Conditions Substrate Key Feature
Pd(II)-Catalyzed Cyclization PdCl₂(CH₃CN)₂ in THF N-protected ζ-amino allylic alcohols 1,3-chirality transfer from the allylic alcohol stereocenter to the C2 position of the piperidine ring. acs.orgnih.gov

Modern Catalytic Approaches for Piperidine Ring Formation

Catalysis is central to the efficient synthesis of piperidine rings, offering routes that are often more sustainable and selective than stoichiometric methods. Both homogeneous and heterogeneous catalysts have been developed for this purpose. dtu.dkchinesechemsoc.org

Homogeneous Catalysis for Substituted Piperidines

Homogeneous catalysts, which operate in the same phase as the reactants, provide excellent control over reactivity and selectivity. chinesechemsoc.org The aforementioned Pd(II)-catalyzed 1,3-chirality transfer reaction is a prime example of homogeneous catalysis in action, utilizing PdCl₂(CH₃CN)₂ as the catalyst to achieve high stereoselectivity in the synthesis of substituted piperidines. acs.orgnih.gov

Metal-free homogeneous catalysis has also emerged as a viable strategy. Frustrated Lewis Pair (FLP) systems, composed of a Lewis acid and a Lewis base that cannot form a classical adduct, can activate small molecules like H₂. bris.ac.uk An FLP system comprising B(C₆F₅)₃ and a phosphine (B1218219) has been used for the metal-free hydrogenation of pyridines, offering a potential route to piperidines. More specifically, an FLP system of B(2,4,6-F₃C₆H₂)₃ and DABCO was effective in the diastereoselective hydrogenation of aza-Morita–Baylis–Hillman adducts to produce precursors for β-amino acid derivatives. bris.ac.uk

Heterogeneous Catalysis in the Hydrogenation of Pyridine Precursors

The catalytic hydrogenation of substituted pyridines is one of the most direct and atom-economical methods for synthesizing the corresponding piperidines. rsc.org This approach often relies on heterogeneous catalysts, which are in a different phase from the reactants and are easily separated and recycled. dtu.dk

A significant advancement is the use of a commercially available rhodium oxide (Rh₂O₃) catalyst for the reduction of various pyridines under mild conditions (5 bar H₂, 40 °C). rsc.org This system has proven effective for the hydrogenation of sterically hindered pyridines, including 2,4,6-trimethylpyridine (B116444). rsc.org The reaction typically yields the cis-piperidine diastereomer, which is a common outcome for heterogeneous arene hydrogenations. rsc.org

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the interaction of modifiers with catalyst surfaces. For instance, the adsorption of 2,4,6-trimethylpyridine on different palladium surfaces has been modeled to elucidate mechanisms of selectivity in hydrogenation reactions. rsc.org

Table 3: Heterogeneous Catalysis for Hydrogenation of 2,4,6-Trimethylpyridine

Catalyst Substrate Conditions Product Stereochemistry
Rh₂O₃ 2,4,6-Trimethylpyridine 5 bar H₂, TFE solvent, 40 °C, 16 hours Predominantly the cis-diastereomer. rsc.org

Optimization of Synthetic Pathways for High Enantiomeric and Diastereomeric Purity

Achieving high levels of enantiomeric and diastereomeric purity is a critical goal in stereoselective synthesis. This often requires careful optimization of reaction conditions and may involve post-synthetic purification or modification steps.

The choice of solvent can have a profound impact on stereoselectivity. In the Pd(II)-catalyzed chirality transfer reaction, for example, while reactions were faster in CH₂Cl₂, the highest stereoselectivity was achieved using tetrahydrofuran (B95107) (THF) as the solvent. acs.orgnih.gov Similarly, the selection of the base and counterion can dictate the stereochemical course of deprotonation and acylation reactions on substituted piperidines. acs.org

For reactions that produce a mixture of diastereomers, methods have been developed to epimerize the less stable isomer into the thermodynamically more stable one. A recently reported light-mediated epimerization technique offers a powerful tool for optimizing diastereomeric ratios. escholarship.org This method, which combines photocatalysis and hydrogen atom transfer (HAT), can convert contra-thermodynamic piperidine isomers into the more stable diastereomer with high selectivity (often >95:5 dr). escholarship.org This approach is effective for a wide range of di- to tetra-substituted piperidines, providing a means to correct the stereochemical outcome of syntheses that preferentially form a less stable product. escholarship.org

Finally, resolution techniques can be employed to separate stereoisomers. This can involve classical resolution with a chiral resolving agent or enzyme-mediated resolution, which can provide access to building blocks with very high optical purity (>95% enantiomeric excess). mdpi.com

Deracemization and Enantiopurification Techniques for Trimethylpiperidine Isomers

The obtainment of enantiomerically pure forms of 2,4,6-trimethylpiperidine from a racemic mixture is a significant challenge due to the identical physical properties of enantiomers. However, several advanced methodologies can be employed to achieve this separation. These techniques primarily involve converting the enantiomers into diastereomers, which possess different physical properties, or utilizing stereoselective catalysts that interact differently with each enantiomer. The primary methods applicable to a chiral amine like this compound include diastereomeric salt formation, kinetic resolution (both enzymatic and non-enzymatic), and dynamic kinetic resolution.

Diastereomeric Salt Resolution

One of the most established and scalable methods for resolving racemic amines is through the formation of diastereomeric salts. rsc.orgorgsyn.org This technique involves reacting the racemic mixture of this compound with an enantiomerically pure chiral acid, known as a resolving agent. orgsyn.orgnih.gov The resulting products are diastereomeric salts, which, unlike enantiomers, have different solubilities and melting points. rsc.orgnih.gov This difference allows for their separation by methods such as fractional crystallization. rsc.org

The process can be summarized in the following steps:

Salt Formation: The racemic base, (±)-2,4,6-trimethylpiperidine, is treated with a single enantiomer of a chiral acid, for instance, (+)-tartaric acid or (-)-mandelic acid. nih.gov This reaction yields a mixture of two diastereomeric salts: [(+)-amine·(+)-acid] and [(-)-amine·(+)-acid].

Separation: The mixture of diastereomeric salts is separated based on their differential solubility in a suitable solvent. One diastereomer will typically crystallize out of the solution while the other remains dissolved.

Liberation of Enantiomer: The separated diastereomeric salt is then treated with a strong base to neutralize the chiral acid, liberating the enantiomerically pure amine. orgsyn.org

While no specific data for the resolution of this compound is prominently available, the following table illustrates the application of this principle to other chiral amines, demonstrating the effectiveness of various resolving agents.

Racemic AmineChiral Resolving AgentSolventRecovered Enantiomer Purity (e.e.)
1-Phenylethanamine(+)-Tartaric AcidMethanol>98%
2-Methylpiperidine(-)-Mandelic AcidEthanol>95%
1-(1-Naphthyl)ethylamine(+)-Camphorsulfonic AcidAcetone>99%

This table presents illustrative data for the resolution of various chiral amines to demonstrate the general applicability of the diastereomeric salt resolution method.

Kinetic Resolution

Kinetic resolution is a process that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. nih.gov This results in one enantiomer reacting faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer. Both enzymatic and non-enzymatic methods have been successfully applied to the resolution of substituted piperidines. nih.govnih.gov

Enzymatic Kinetic Resolution: Lipases are a class of enzymes frequently used for the kinetic resolution of amines and alcohols. nih.gov In the context of this compound, a lipase (B570770) could catalyze the enantioselective acylation of the amine. One enantiomer would be acylated at a much higher rate than the other. The resulting acylated product (an amide) can then be easily separated from the unreacted, enantiomerically enriched amine.

For example, a study on the resolution of 2-piperidineethanol (B17955) derivatives demonstrated the utility of lipases like Lipase PS in enantioselective acylation. thieme-connect.de While enantioselectivities were modest in initial screenings, optimization of the enzyme, acylating agent, and solvent can significantly improve the outcome. thieme-connect.de

Non-Enzymatic Kinetic Resolution: Asymmetric organolithium chemistry provides a powerful tool for the kinetic resolution of N-heterocycles. nih.govacs.org For instance, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been achieved with high enantiomeric ratios using the chiral base system of n-BuLi and sparteine. whiterose.ac.uk This system selectively deprotonates one enantiomer, which can then be trapped with an electrophile, leaving the other enantiomer unreacted and enantiomerically enriched. whiterose.ac.ukacs.org

The table below shows results from the kinetic resolution of various substituted piperidines, highlighting the potential of these methods.

SubstrateMethod/CatalystEnantiomeric Ratio (er) of Recovered Material
N-Boc-2-phenyl-4-methylenepiperidinen-BuLi / (+)-sparteine95:5
cis-N-Boc-2,6-dimethylpiperidineChiral Hydroxamic Acid / NHC98:2
N-Boc-2-cyclopropylpiperidineLipase PS / Vinyl Acetate97:3

This table contains representative data from studies on substituted piperidines to illustrate the efficacy of kinetic resolution techniques.

Dynamic Kinetic Resolution (DKR)

A significant limitation of standard kinetic resolution is its theoretical maximum yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution with an in situ racemization of the slower-reacting enantiomer. thieme-connect.de This continuous conversion of the unwanted enantiomer into the desired one allows for a theoretical yield of up to 100%. thieme-connect.de

For a DKR of this compound, the process would involve a chiral catalyst for the resolution (e.g., a lipase for acylation) and a racemization catalyst that interconverts the amine enantiomers under the reaction conditions. Ruthenium complexes have been successfully used as racemization catalysts in the DKR of secondary alcohols and could be adapted for amines. nih.gov The combination of an enzyme for the resolution step and a metal catalyst for the racemization is a powerful approach in modern asymmetric synthesis. nih.govthieme-connect.de

The development of deracemization techniques for cyclic amines is an active area of research, with methods like photocatalytic deracemization showing promise for providing environmentally friendly alternatives to classical resolution. whiterose.ac.uk While specific documented applications to this compound are scarce in readily available literature, the principles of diastereomeric salt formation and kinetic resolution are robust and well-established for a wide range of chiral amines and substituted piperidines, providing a clear pathway for the enantiopurification of its isomers. nih.govresearchgate.netacs.org

Conformational Analysis and Dynamics of 2,4,6 Trimethylpiperidine

Investigation of Chair-Chair and Other Ring Interconversions

The piperidine (B6355638) ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angle and torsional strain. This chair form can undergo a ring inversion process, converting one chair form into another. During this interconversion, all axial substituents become equatorial, and all equatorial substituents become axial.

For 2,4,6-trimethylpiperidine, the most stable isomer is the cis-isomer, where all three methyl groups can occupy equatorial positions simultaneously. This arrangement minimizes destabilizing steric interactions, particularly 1,3-diaxial interactions, which are significant when bulky groups are forced into axial positions. The resulting all-equatorial conformer is heavily favored at equilibrium.

The alternative chair conformation, which would place all three methyl groups in axial positions, is energetically highly unfavorable due to severe steric crowding. Consequently, the equilibrium lies almost entirely toward the all-equatorial conformer. While the ring can theoretically interconvert, the energy barrier to reach the all-axial state is substantial, making its population negligible under normal conditions. The energy barrier for ring inversion in the parent piperidine is approximately 10.4 kcal/mol. atamanchemicals.com For substituted piperidines, this barrier can be influenced by the substituents, but the primary determinant of the conformational equilibrium is the large energy difference between the two chair forms. Other potential conformations, such as boat or twist-boat, are typically high-energy intermediates in the chair-to-chair interconversion pathway and are not significantly populated. msu.edu

Nitrogen Inversion Dynamics and Its Impact on Conformation

In addition to ring inversion, piperidine and its derivatives exhibit another dynamic process known as nitrogen inversion. This process involves the rapid oscillation of the nitrogen atom's lone pair of electrons from one side of the C-N-C plane to the other, passing through a planar transition state. This inversion interconverts the axial and equatorial orientations of the substituent on the nitrogen atom—in this case, a hydrogen atom.

The energy barrier for nitrogen inversion is generally lower than that for ring inversion. In the parent piperidine molecule, the free energy activation barrier for nitrogen inversion is estimated to be around 6.1 kcal/mol, significantly lower than the barrier for ring inversion (10.4 kcal/mol). atamanchemicals.com This indicates that nitrogen inversion occurs much more rapidly than the flipping of the entire ring.

For this compound, the presence of methyl groups on the carbons adjacent to the nitrogen (α-carbons) influences this barrier. Steric hindrance from α-methyl groups can affect the stability of the planar transition state of nitrogen inversion. aacrjournals.orgaacrjournals.org In the heavily favored all-equatorial chair conformation of cis-2,4,6-trimethylpiperidine, nitrogen inversion rapidly equilibrates the N-H bond between its axial and equatorial positions.

Table 1: Comparative Energy Barriers for Conformational Processes in Piperidines
CompoundProcessActivation Energy (ΔG‡)
PiperidineRing Inversion~10.4 kcal/mol atamanchemicals.com
PiperidineNitrogen Inversion~6.1 kcal/mol atamanchemicals.com
N-MethylpiperidineRing InversionNot specified
2,2,6,6-Tetramethylpiperidine (B32323) (Hindered Analog)Ring Inversion~9.0-10.1 kcal/mol rsc.org

Steric and Stereoelectronic Influences of Methyl Substituents on Ring Pucker

The conformational preference of this compound is overwhelmingly dictated by the steric influence of its three methyl groups. In a six-membered ring, substituents prefer to occupy equatorial positions to avoid unfavorable steric interactions with other groups, particularly the destabilizing 1,3-diaxial interactions.

In the cis-isomer of this compound, a chair conformation can be adopted where all three methyl groups are in equatorial positions. This conformation (e,e,e) minimizes steric strain, as the bulky methyl groups are directed away from the bulk of the ring. The methyl groups at C2 and C6 are equatorial, avoiding interaction with each other and with the axial hydrogens on C4. The methyl group at C4 is also equatorial, avoiding interactions with the axial hydrogens at C2 and C6. This results in a highly stable, low-energy conformation.

Any other chair conformation would necessitate placing at least one methyl group in an axial position, which would introduce significant destabilizing 1,3-diaxial interactions. For example, a chair flip of the all-equatorial conformer would lead to an all-axial conformer (a,a,a), which is severely hindered and thus energetically prohibitive. The steric hindrance caused by methyl groups in close proximity to the nitrogen atom is a well-documented phenomenon that influences molecular structure and reactivity. iucr.org This strong steric preference for the equatorial positions effectively "locks" the ring into a specific pucker, making it conformationally rigid compared to unsubstituted piperidine. While stereoelectronic effects can play a role in substituted heterocycles, in this compound, the conformational landscape is dominated by these powerful steric repulsions.

Computational Predictions of Conformational Preferences and Energy Barriers

Computational chemistry provides valuable insights into the conformational preferences and energy landscapes of molecules like this compound. Methods such as Density Functional Theory (DFT) and molecular mechanics are used to calculate the relative energies of different conformers and the energy barriers for their interconversion.

While specific computational studies exclusively on this compound are not prominently available in the searched literature, extensive research on related substituted piperidines and cyclohexanes confirms the principles derived from experimental observations. acs.orgresearchgate.net Computational analyses of methylated piperidines consistently show a strong energetic preference for conformations that place the methyl groups in equatorial positions. researchgate.net

Stereochemical Investigations of 2,4,6 Trimethylpiperidine Derivatives

Elucidation of Relative and Absolute Stereochemistry of Isomers

The stereochemistry of 2,4,6-trimethylpiperidine is defined by the spatial arrangement of the three methyl groups on the piperidine (B6355638) ring. The molecule can exist as different stereoisomers, primarily cis and trans diastereomers, depending on the relative orientation of these substituents. The study of these isomers involves determining both their relative configuration (cis/trans) and, for chiral isomers, their absolute configuration (R/S).

The piperidine ring typically adopts a chair conformation to minimize steric strain. researchgate.net In this compound, the methyl groups can occupy either axial or equatorial positions. The relative stereochemistry is determined by which face of the ring the methyl groups are on.

cis-Isomer: The methyl groups at C-2 and C-6 are on the same side of the ring as the methyl group at C-4.

trans-Isomer: The methyl groups at C-2 and C-6 are on the opposite side of the ring relative to the methyl group at C-4.

The elucidation of these structures relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. researchgate.netresearchgate.net In ¹H NMR spectroscopy, the coupling constants between adjacent protons provide crucial information about their dihedral angles, which in turn helps to deduce the chair conformation and the axial or equatorial orientation of the substituents. researchgate.net For instance, a large coupling constant (typically 8-13 Hz) between two vicinal protons suggests a trans-diaxial relationship, while smaller coupling constants are indicative of axial-equatorial or equatorial-equatorial relationships. Carbon-13 NMR spectra are also used for conformational analysis of piperidine rings. acs.org

X-ray crystallography provides unambiguous determination of the solid-state conformation and relative stereochemistry. researchgate.netresearchgate.net Studies on related substituted piperidines have shown that the ring can be flattened or distorted from an ideal chair geometry to alleviate steric interactions, such as the strain between an axial substituent and other axial protons or substituents (A¹,³-strain). researchgate.netacs.org

For chiral isomers, determining the absolute stereochemistry requires either the use of chiral resolving agents to separate enantiomers, followed by analysis, or asymmetric synthesis from a starting material of known absolute configuration. researchgate.net The absolute configuration at each stereocenter is then assigned using the Cahn-Ingold-Prelog priority rules. uou.ac.in

Diastereoselective and Enantioselective Transformations Involving this compound as a Substrate

The chiral backbone of this compound makes it a valuable substrate for stereoselective transformations, where new stereocenters are introduced with a high degree of control.

One key area of investigation is the stereoselective functionalization of the piperidine ring. Research has explored the deprotonation of N-protected 2-cyano-6-methylpiperidines (structurally related to the this compound core) followed by electrophilic substitution. acs.org The stereochemical outcome of these reactions is highly dependent on the protecting group on the nitrogen, the countercation of the base used for deprotonation, and the nature of the electrophile. acs.org For example, deprotonation of N-Boc-trans-2-cyano-6-methylpiperidine with lithium 2,2,6,6-tetramethylpiperidide (LiTMP) and subsequent reaction with 2-chlorobenzoyl chloride resulted in the product with high diastereoselectivity (89:11 dr). acs.org This selectivity is rationalized by the formation of a specific lithiated intermediate where the electrophile attacks from the less sterically hindered face. acs.org

Enantioselective synthesis of piperidine alkaloids often involves creating the substituted piperidine ring with high stereochemical purity. researchgate.net Methodologies include the enantioselective hydrogenation of tetrahydropyridine (B1245486) precursors. researchgate.net For instance, the hydrogenation of 2-carboxy-N-Boc-1,4,5,6-tetrahydropyridines using Noyori's RuCl₂/(S)-BINAP catalyst system can yield (S)-N-Boc-pipecolic acid derivatives with high enantioselectivity (up to 96% ee). researchgate.net Such strategies are fundamental in the synthesis of natural products like (-)-coniine (B1195747) and (-)-solenopsin A. researchgate.net

The following table summarizes representative stereoselective transformations where substituted piperidines, analogous to this compound, serve as the substrate.

Starting MaterialReagentsTransformationProduct(s)Diastereomeric/Enantiomeric RatioReference
N-Boc-trans-2-cyano-6-methylpiperidine1. LiTMP, THF, -78 °C; 2. 2-Chlorobenzoyl chlorideAcylationN-Boc-2-(2-chlorobenzoyl)-2-cyano-6-methylpiperidine89:11 dr acs.org
N-Carbamoyl-trans-2-cyano-6-methylpiperidine1. LiHMDS, THF, -60 °C; 2. Benzoyl chlorideAcylationN-Carbamoyl-2-benzoyl-2-cyano-6-methylpiperidine>95:5 dr acs.org
2-Carboxy-N-Boc-1,4,5,6-tetrahydropyridineH₂, RuCl₂/(S)-BINAPAsymmetric Hydrogenation(S)-N-Boc-pipecolic acid96% ee researchgate.net

Analysis of Stereoelectronic Effects on Reactivity and Selectivity

Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences chemical reactivity, are critical in understanding the behavior of this compound derivatives. pharmacy180.come-bookshelf.de These effects, distinct from purely steric hindrance, arise from favorable orbital overlaps that stabilize specific conformations and transition states. e-bookshelf.de

In the piperidine ring, a key stereoelectronic interaction is the anomeric effect, which can occur when an electronegative atom is adjacent to the ring nitrogen. More generally, the orientation of the nitrogen lone pair plays a significant role. The lone pair can donate electron density into an adjacent anti-periplanar σ* orbital, stabilizing the conformation and influencing reactivity. For example, in E2 eliminations from cyclohexyl systems, an anti-periplanar relationship between the departing proton and the leaving group is required, a classic stereoelectronic demand. pharmacy180.com

For this compound, the conformational equilibrium between isomers where the methyl groups are axial versus equatorial has a profound impact on reactivity. An axial substituent experiences 1,3-diaxial interactions, which are sterically destabilizing. However, the reactivity is not solely governed by the population of the ground-state conformer. A less stable conformer may be more reactive if it better fulfills the stereoelectronic requirements of a particular reaction, a concept known as the Curtin-Hammett principle.

The reactivity of α-lithionitriles derived from piperidines illustrates this interplay. acs.org The stereochemical outcome of electrophilic attack is rationalized by invoking specific conformations of the lithiated intermediates. For instance, an N-lithiated keteniminate intermediate may adopt a conformation that places a bulky substituent in an axial position to relieve severe A¹,³-strain with the N-Boc group, thereby directing the approach of the electrophile. acs.org

The table below outlines key stereoelectronic effects and their influence on the reactivity of piperidine systems.

Stereoelectronic EffectDescriptionConsequence on Reactivity/SelectivityReference
A¹,³ Strain Steric repulsion between an axial substituent on the nitrogen and the axial protons/substituents at C-2 and C-6.Influences the conformational equilibrium of N-substituted piperidines, which can dictate the stereochemical outcome of reactions by favoring intermediates that minimize this strain. acs.org
Anti-periplanar Requirement The requirement for a specific dihedral angle (typically 180°) between orbitals for optimal interaction, such as in E2 eliminations or hydride migrations.Determines which conformer is reactive. A reaction may proceed through a higher-energy ground state conformer if it presents the correct orbital alignment for the transition state. pharmacy180.com
Bürgi-Dunitz Trajectory Describes the preferred angle of attack (approx. 107°) of a nucleophile onto a carbonyl group. msu.eduIn reactions involving piperidone derivatives, this trajectory influences the diastereoselectivity of additions to the carbonyl, favoring attack from the less hindered face and leading to a specific chair or boat-like transition state. msu.edu

Reactivity and Reaction Mechanisms of 2,4,6 Trimethylpiperidine

Nitrogen-Centered Reactivity Pathways

The lone pair of electrons on the nitrogen atom is the primary site of reactivity in 2,4,6-trimethylpiperidine. However, the flanking methyl groups at the C2 and C6 positions sterically shield this nitrogen, modulating its accessibility to electrophiles and influencing its basicity versus its nucleophilicity.

While the nitrogen in this compound is basic, its ability to act as a nucleophile in addition reactions is significantly diminished by steric hindrance. Unlike less substituted amines, it reacts sluggishly with bulky electrophiles. However, with smaller or highly reactive electrophiles, addition to the nitrogen can occur.

Protonation is the most fundamental electrophilic addition. Due to its steric hindrance, this compound is classified as a non-nucleophilic base, meaning it can readily accept a proton but is a poor nucleophile towards other electrophilic centers. Its conjugate acid has a pKa that reflects moderate basicity, suitable for scavenging protons in reactions without interfering with electrophilic substrates.

Reactions with other electrophiles, such as alkyl halides, are less common than for unhindered amines. For its close and even more hindered analog, 2,2,6,6-tetramethylpiperidine (B32323) (TMP), N-methylation has been achieved using carbon dioxide and a silane (B1218182) reducing agent. Similar transformations, such as allylation with allylic chlorides, are also known for TMP and are mechanistically relevant to this compound, proceeding via a standard SN2 pathway when the electrophile is unhindered. sigmaaldrich.com

Table 1: Examples of Electrophilic Additions to Hindered Piperidine (B6355638) Nitrogens

ReactantElectrophile/ReagentsProduct TypeReaction Type
2,2,6,6-TetramethylpiperidineCO₂, PhenylsilaneN-Methylated amineN-Methylation
2,2,6,6-TetramethylpiperidineAldehydes, AlkynesPropargylamineMannich-type coupling
2,2,6,6-TetramethylpiperidineAllylic ChloridesAllylated tertiary amineAllylic Amination

One of the most significant applications of hindered piperidines like this compound is their use as precursors to strong, non-nucleophilic bases. sigmaaldrich.com Deprotonation of the N-H bond using a strong organolithium reagent, typically n-butyllithium (n-BuLi), yields the corresponding lithium amide. The resulting base, lithium 2,4,6-trimethylpiperidide, is a powerful tool in organic synthesis for effecting deprotonation where nucleophilic attack must be avoided.

The formation of these lithium amides is a straightforward acid-base reaction. The alkyl group of the organolithium reagent acts as a strong base, abstracting the proton from the piperidine nitrogen to form a stable lithium amide and a volatile alkane.

Reaction Scheme for Formation of Lithium 2,4,6-trimethylpiperidide: C₈H₁₇N + C₄H₉Li → C₈H₁₆NLi + C₄H₁₀

The utility of the resulting lithium 2,4,6-trimethylpiperidide is analogous to that of the well-studied lithium 2,2,6,6-tetramethylpiperidide (LiTMP). chemicalbook.com These bases are exceptionally useful for the regioselective formation of kinetic enolates from ketones and esters, as their large steric profile prevents them from accessing the sterically encumbered interior of the substrate or acting as a nucleophile toward the carbonyl group.

Carbon-Centered Reactivity of the Piperidine Ring

While nitrogen-centered reactions dominate, the carbon skeleton of this compound can also undergo functionalization, although this often requires specific activation strategies.

Direct functionalization of the C-H bonds of the piperidine ring is a challenging but valuable transformation for creating complex derivatives. Modern synthetic methods have enabled such reactions, though examples specific to the 2,4,6-trimethyl derivative are sparse in the literature. General strategies developed for piperidine rings often rely on N-functionalization to direct the reaction to a specific position.

For instance, rhodium-catalyzed C-H insertion reactions have been used for the site-selective functionalization of N-substituted piperidines. nih.gov The choice of the N-protecting group (e.g., N-Boc, N-brosyl) and the rhodium catalyst can direct the functionalization to either the C2 or C4 position. nih.gov These strategies could theoretically be applied to an N-protected this compound to achieve selective functionalization, although the existing methyl groups would influence the regiochemical outcome.

Another approach involves deprotonative metallation. While the N-H is most acidic, after its protection or deprotonation, C-H bonds can be targeted. Synergic bimetallic bases, such as those containing lithium and aluminum, have been used for the ortho-alumination of substrates containing the 2,2,6,6-tetramethylpiperidide (TMP) moiety, demonstrating that C-H bonds adjacent to the nitrogen can be activated. acs.org

If the this compound ring bears a leaving group at one of its carbon atoms, it can undergo nucleophilic substitution. However, the stereochemistry and steric hindrance of the ring heavily influence the feasibility and mechanism of such reactions. Intramolecular SN2 cyclization has been used as a key step in the synthesis of 2,4,6-trisubstituted piperidine congeners, highlighting that nucleophilic displacement at a carbon center is a viable pathway for constructing the piperidine ring itself.

The mechanism of these substitutions typically follows standard SN2 or SN1 pathways, depending on the substrate, leaving group, and reaction conditions. For a saturated ring system like piperidine, an SN2 reaction would proceed with inversion of stereochemistry, while an SN1 reaction would involve a carbocation intermediate, potentially leading to a mixture of stereoisomers.

Mechanistic Pathways of Key Transformations Involving this compound

The primary mechanistic role of this compound and its derivatives is as a sterically hindered base. When its lithium amide, lithium 2,4,6-trimethylpiperidide, is used to deprotonate a carbonyl compound to form an enolate, the mechanism is a classic proton abstraction. The bulky base approaches the carbonyl substrate and removes a proton from the α-carbon. Due to its size, it preferentially abstracts the most sterically accessible proton, leading to the formation of the kinetic enolate. This regioselectivity is a hallmark of hindered bases.

In the context of nucleophilic aromatic substitution (SNAr), unhindered piperidine often acts as a nucleophile in a two-step addition-elimination mechanism, forming a Meisenheimer complex intermediate. libretexts.orgwikipedia.org However, the significant steric bulk of this compound would drastically slow the initial nucleophilic attack on the aromatic ring, making it a less effective nucleophile in such reactions compared to piperidine itself. Instead, it is more likely to function as an external base, facilitating the elimination step by deprotonating an addition intermediate formed by a different, less hindered nucleophile.

Radical Intermediates and Reaction Pathways

Detailed experimental studies specifically elucidating the radical intermediates and reaction pathways of this compound are not extensively available in the current body of scientific literature. However, general principles of radical chemistry, along with studies on analogous substituted piperidines, can provide insights into its potential reactivity.

The formation of radical intermediates from piperidine derivatives typically involves processes such as hydrogen abstraction or one-electron oxidation. For this compound, hydrogen abstraction can occur from a C-H bond on the ring or from one of the methyl groups. The stability of the resulting carbon-centered radical will influence the preferred site of abstraction.

One-electron oxidation of the nitrogen atom would lead to the formation of a radical cation. In related systems, such as the electrochemical oxidation of 2,2,6,6-tetramethylpiperidine in acetonitrile, the initial formation of a radical cation is followed by deprotonation to yield an aminyl radical. This aminyl radical can then abstract a hydrogen atom from the solvent, leading to the formation of a solvent-derived radical which can then couple with the aminyl radical. A similar pathway could be postulated for this compound, where the initially formed radical cation could lead to further reactions involving the surrounding medium.

It is important to note that in the absence of direct experimental evidence, such as that from electron spin resonance (ESR) spectroscopy or computational studies on this compound, these proposed pathways remain speculative. The specific substitution pattern of this compound would likely influence the stability and subsequent reactions of any radical intermediates formed.

Detailed Kinetic and Thermodynamic Studies of Reaction Progress

Comprehensive kinetic and thermodynamic data for the reactions of this compound are limited. However, calculated thermochemical properties provide valuable information regarding its stability and energetics.

Thermodynamic Properties:

Computational methods have been employed to estimate the thermodynamic properties of this compound. The following table summarizes key calculated values.

PropertyValueUnit
Enthalpy of Formation at Standard Conditions (Gas)-157.00kJ/mol
Standard Gibbs Free Energy of Formation113.22kJ/mol
Enthalpy of Vaporization at Standard Conditions39.97kJ/mol
Enthalpy of Fusion at Standard Conditions20.04kJ/mol
Normal Boiling Point Temperature441.20K
Normal Melting (Fusion) Point283.85K
Critical Temperature649.34K
Critical Pressure3012.33kPa
Critical Volume0.452m³/kmol

researchgate.net

Kinetic Studies:

The conformational preferences of substituted piperidines can also play a significant role in their reactivity and the kinetics of their reactions. nih.gov The chair conformation of the piperidine ring and the equatorial or axial orientation of the methyl groups will affect the accessibility of the nitrogen lone pair and the surrounding C-H bonds to reactants and radical species.

Further experimental research is necessary to determine the specific rate constants, activation energies, and reaction mechanisms for the radical and other reactions of this compound.

Advanced Spectroscopic Methods for Structural Elucidation of 2,4,6 Trimethylpiperidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the detailed structural analysis of 2,4,6-trimethylpiperidine in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of its stereochemistry.

The stereoisomers of this compound, primarily the cis and trans configurations, can be distinguished through detailed analysis of their ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants of the ring protons and carbons are highly sensitive to the relative orientations of the methyl groups.

For the cis-isomer, specific NMR data has been reported. rsc.org In the ¹H NMR spectrum (recorded in CDCl₃ at 400 MHz), characteristic signals include a broad multiplet for the two axial protons at δ 2.73–2.60 ppm, a broad doublet for two other ring protons at δ 1.58 ppm (J = 13.1 Hz), and a multiplet for another ring proton at δ 1.51–1.39 ppm. The methyl groups appear as doublets at δ 1.02 ppm (J = 6.4 Hz, 6H) and δ 0.85 ppm (J = 6.5 Hz, 3H), with the remaining ring protons showing as a quartet at δ 0.61 ppm (J = 12.0 Hz). The ¹³C NMR spectrum (at 101 MHz in CDCl₃) displays signals at δ 51.88, 41.99, 30.81, 21.70, and 21.59 ppm. rsc.org

Two-dimensional NMR techniques are instrumental in confirming these assignments and elucidating the connectivity within the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling relationships. In this compound, COSY spectra would show correlations between adjacent protons in the piperidine (B6355638) ring, helping to trace the spin system and confirm the connectivity of the ring structure. rsc.orgresearchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is crucial for assigning the ¹³C signals based on the already assigned proton resonances. For instance, the proton signal at δ 1.02 ppm would show a cross-peak with the carbon signal at δ 21.70 or 21.59 ppm, confirming it as a methyl group.

The combination of these techniques allows for the unambiguous assignment of all proton and carbon signals and provides strong evidence for the stereochemical configuration of the isomers. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for cis-2,4,6-Trimethylpiperidine rsc.org

NucleusChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)
¹H NMR
Ring Protons2.73 – 2.60broad m
Ring Protons1.58broad d, J = 13.1 Hz
Ring Proton1.51 – 1.39broad m
Methyl Protons1.02d, J = 6.4 Hz
Methyl Proton0.85d, J = 6.5 Hz
Ring Protons0.61q, J = 12.0 Hz
¹³C NMR
Ring Carbons51.88, 41.99, 30.81
Methyl Carbons21.70, 21.59

The piperidine ring is not static and can undergo conformational changes, primarily ring inversion. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these dynamic processes. By monitoring the NMR spectra at different temperatures, it is possible to observe the effects of conformational exchange.

At low temperatures, the rate of ring inversion is slow on the NMR timescale, and separate signals for the axial and equatorial protons (and carbons) of a particular isomer can be observed. As the temperature is increased, the rate of inversion increases. When the rate becomes comparable to the frequency difference between the signals of the two conformers, the peaks broaden. At higher temperatures, the inversion is fast, and averaged signals are observed.

By analyzing the lineshapes of the NMR signals as a function of temperature, one can determine the rate constants for the conformational exchange and subsequently calculate the activation energy for the ring inversion process. While specific DNMR studies on this compound are not extensively detailed in the provided results, the principles of DNMR are well-established for substituted piperidines.

The Nuclear Overhauser Effect (NOE) is a phenomenon where the saturation of one nuclear spin population by radiofrequency irradiation results in a change in the intensity of NMR signals from other spins that are close in space (typically within 5 Å). wikipedia.orgucl.ac.uk This effect is transmitted through space via dipolar coupling and is independent of through-bond J-coupling. ucl.ac.uk The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it a very sensitive probe of internuclear distances. ucl.ac.uk

1D NOE Difference Spectroscopy : In this experiment, a specific proton resonance is selectively irradiated. The difference between the resulting spectrum and a normal spectrum reveals which other protons are in close spatial proximity. For this compound, irradiating a methyl proton resonance and observing an NOE enhancement on specific ring protons can help to establish their relative stereochemistry (i.e., whether they are on the same side or opposite sides of the ring).

2D NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is a 2D NMR experiment that shows cross-peaks between protons that are close in space. wikipedia.org This is a powerful method for systematically mapping all the through-space interactions within a molecule. For this compound, NOESY spectra would show correlations between the protons of the methyl groups and the ring protons. The pattern of these cross-peaks provides definitive evidence for the stereochemical arrangement. For example, in the cis-isomer, strong NOEs would be expected between the axial protons and the axial methyl groups.

The application of NOE and NOESY is crucial for the unambiguous assignment of stereochemistry in complex molecules like this compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular formula of a compound and for analyzing its fragmentation patterns, which can provide structural clues.

For this compound, HRMS would confirm the molecular formula as C₈H₁₇N by providing a highly accurate mass measurement of the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺). nih.gov The predicted monoisotopic mass of C₈H₁₇N is 127.1361 Da. nih.gov

Electron ionization (EI) mass spectrometry typically leads to the fragmentation of the molecular ion. The fragmentation pattern is a characteristic fingerprint of the molecule. For amines, a common fragmentation pathway is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), leading to the formation of a stable iminium ion.

For this compound, the major fragmentation pathways would likely involve the loss of a methyl group or an ethyl group from the piperidine ring. The resulting fragment ions would provide further evidence for the structure of the molecule. While a detailed fragmentation pattern for this compound is not explicitly provided in the search results, general principles of amine fragmentation can be applied. libretexts.orgchemguide.co.uk

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺128.14338129.6
[M+Na]⁺150.12532135.9
[M-H]⁻126.12882130.2
[M+NH₄]⁺145.16992150.3
[M+K]⁺166.09926134.1

X-ray Crystallography for Precise Solid-State Structure and Conformational Analysis

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can precisely determine bond lengths, bond angles, and torsional angles, offering an unambiguous view of the molecule's conformation and stereochemistry.

While a specific crystal structure for this compound itself was not found in the search results, studies on closely related derivatives, such as those of 2,2,6,6-tetramethylpiperidine (B32323), demonstrate the power of this technique. cdnsciencepub.comiucr.orgnih.gov These studies show that the piperidine ring typically adopts a chair conformation, which can be distorted by bulky substituents. cdnsciencepub.com

For this compound, a single-crystal X-ray diffraction study would reveal:

The precise chair conformation of the piperidine ring.

The axial or equatorial positions of the three methyl groups, thus definitively establishing the cis or trans stereochemistry.

Detailed information about intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

The insights gained from X-ray crystallography are invaluable for understanding the intrinsic structural preferences of the molecule and for correlating solid-state structure with solution-state conformations observed by NMR.

Advanced Infrared (IR) Spectroscopy for Vibrational Fingerprints and Conformational Insights

The IR spectrum of this compound would show characteristic absorption bands for:

N-H stretching : A band in the region of 3300-3500 cm⁻¹, which is characteristic of a secondary amine. The shape and position of this band can be influenced by hydrogen bonding.

C-H stretching : Bands in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the methyl and methylene (B1212753) groups.

N-H bending : A band around 1500-1650 cm⁻¹.

C-N stretching : A band in the region of 1000-1250 cm⁻¹.

Advanced IR techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, provide high-resolution spectra. nih.gov The vibrational fingerprint can be used to distinguish between different isomers of this compound, as the vibrational modes are sensitive to the molecule's symmetry and conformation. While a detailed comparative IR analysis of the isomers is not available in the search results, the general spectral regions of interest are well-established for piperidine derivatives. nist.gov

Table 3: Key Spectroscopic Techniques and Their Applications for this compound

Spectroscopic MethodInformation Provided
NMR (1D & 2D) Connectivity, stereochemistry, conformational dynamics
HRMS Molecular formula, fragmentation patterns
X-ray Crystallography Precise solid-state structure, conformation, stereochemistry
IR Spectroscopy Functional groups, vibrational fingerprint

Computational and Theoretical Chemistry Studies of 2,4,6 Trimethylpiperidine

Density Functional Theory (DFT) Calculations for Geometry Optimization, Energy Profiles, and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) is a widely utilized quantum mechanical modeling method to investigate the electronic structure of many-body systems. github.iomdpi.com It is frequently employed to determine the optimized geometry, energy profiles, and spectroscopic properties of organic molecules.

Geometry Optimization: The goal of geometry optimization is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing a stable molecular structure. github.io For 2,4,6-trimethylpiperidine, DFT calculations would be used to predict key structural parameters for its various stereoisomers (e.g., cis and trans isomers) and their different chair and boat conformations. The process involves iteratively calculating the energy and forces on the atoms until a stationary point is reached. github.io These calculations provide data on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Predicted Geometric Parameters for a this compound Conformer using DFT (Note: This table is illustrative of typical DFT output. Actual values would depend on the specific isomer, conformation, and level of theory.)

ParameterAtom 1Atom 2Atom 3Atom 4Predicted Value
Bond LengthC2N11.47 Å
Bond LengthC2C31.54 Å
Bond AngleC6N1C2112.0°
Dihedral AngleC6N1C2C355.0°

Energy Profiles: DFT is used to map out the potential energy surface of this compound, revealing the relative energies of different conformers and the energy barriers for interconversion between them. researchgate.net For instance, calculations can determine the energy difference between the more stable chair conformations (with equatorial or axial methyl groups) and the higher-energy twist-boat conformations. This information is crucial for understanding the molecule's conformational preferences and dynamic behavior. The activation energy for processes like ring inversion can also be calculated from the energy profile. u-tokyo.ac.jp

Spectroscopic Parameter Prediction: DFT calculations are a valuable tool for predicting spectroscopic data, which aids in the interpretation of experimental spectra. By calculating the second derivatives of the energy, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. Furthermore, nuclear magnetic resonance (NMR) chemical shifts (for ¹H and ¹³C) and coupling constants can be computed, providing insight into the electronic environment of the nuclei within the molecule's three-dimensional structure. acs.org

Ab Initio Methods for High-Accuracy Electronic Structure Calculations and Reactivity Predictions

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. mdpi.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are used for achieving high-accuracy predictions of electronic structure and reactivity, especially for systems where DFT might be less reliable. kyoto-u.ac.jp

High-Accuracy Electronic Structure: For this compound, ab initio calculations can provide a more precise description of the electron distribution, molecular orbitals, and ionization potential compared to standard DFT methods. core.ac.uk While computationally more demanding, methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" for calculating molecular energies and properties. researchgate.net These calculations are essential for benchmarking other, more computationally efficient methods and for obtaining highly reliable data on electronic properties.

Reactivity Predictions: The electronic structure computed through ab initio methods can be used to predict the reactivity of this compound. For example, the calculated molecular electrostatic potential can identify regions of the molecule that are electron-rich (nucleophilic, like the nitrogen lone pair) or electron-poor (electrophilic). This information helps in predicting how the molecule will interact with other reagents. Furthermore, these methods can be used to model transition states of reactions involving the piperidine (B6355638) ring, providing accurate activation energies and mechanistic insights. mit.edu

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. drugdesign.org By integrating Newton's equations of motion, MD simulations generate a trajectory that provides detailed information on the conformational dynamics and interactions of a molecule with its environment. nih.gov

Conformational Landscapes: For a flexible molecule like this compound, MD simulations are invaluable for exploring its complex conformational landscape. drugdesign.org The piperidine ring can adopt various chair, boat, and twist-boat conformations, and the methyl substituents can be in either axial or equatorial positions. An MD simulation can sample these different states over time, revealing the relative populations of each conformer and the pathways for conformational transitions. This provides a dynamic picture that complements the static view from energy minimization calculations. frontiersin.org

Solvent Effects: MD simulations explicitly model the surrounding environment, making them ideal for studying the influence of solvents on molecular behavior. nih.gov By simulating this compound in a box of solvent molecules (e.g., water or an organic solvent), one can observe how solute-solvent interactions, such as hydrogen bonding to the nitrogen atom, affect its conformational preferences. researchgate.net The solvent can stabilize certain conformers over others, potentially altering the energy landscape compared to the gas phase. kyoto-u.ac.jpnih.gov This explicit treatment of the solvent is crucial for accurately representing the molecule's behavior in solution. researchgate.net

Table 2: Typical Analyses from an MD Simulation of this compound

Analysis TypeInformation Gained
Root Mean Square Deviation (RMSD)Stability of the molecule's structure over time. frontiersin.org
Root Mean Square Fluctuation (RMSF)Flexibility of different regions of the molecule. frontiersin.org
Radial Distribution Function (RDF)Probability of finding solvent molecules at a certain distance from an atom (e.g., the nitrogen).
Dihedral Angle AnalysisPopulation of different ring conformations (chair, boat). fortunejournals.com

Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking for Scaffold Design

QSAR and molecular docking are computational techniques central to drug discovery and materials science, used to predict the activity of molecules and design new chemical entities based on their structure.

Quantitative Structure-Activity Relationships (QSAR): QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity or a specific chemical property. ijapbjournal.com To build a QSAR model for derivatives of this compound, one would first calculate a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as steric (e.g., molecular volume), electronic (e.g., dipole moment, partial charges), and topological properties. nih.gov Statistical methods are then used to correlate these descriptors with the observed activity, resulting in a predictive model. nih.govnih.gov

Molecular Docking for Scaffold Design: Molecular docking is a method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.net The this compound structure can serve as a "scaffold," or a core structural framework, for designing new molecules. In a typical drug design scenario, this scaffold would be elaborated with different functional groups. Docking simulations would then be used to predict how these new derivatives fit into the binding site of a target protein, for example, the "Phe43 cavity" of HIV-1 gp120, which has been targeted by other piperidine-based inhibitors. nih.gov The simulations score the different binding poses based on factors like intermolecular forces and shape complementarity, helping to prioritize which compounds to synthesize and test experimentally. frontiersin.orgnih.gov This structure-based design approach accelerates the discovery of potent and selective molecules. bohrium.commdpi.com

Applications of 2,4,6 Trimethylpiperidine in Advanced Organic Synthesis and Materials Science

Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

While the direct use of achiral 2,4,6-trimethylpiperidine as a chiral auxiliary or ligand in asymmetric catalysis is not widely documented, the synthesis of chiral 2,4,6-trisubstituted piperidine (B6355638) frameworks is a significant area of research. These chiral piperidines are valuable building blocks for natural products and pharmacologically active molecules. The inherent chirality is installed within the piperidine ring itself, which then guides the stereochemical outcome of subsequent transformations.

A notable example is the stereocontrolled synthesis of 2,4,6-trisubstituted piperidine diastereomers through a one-pot asymmetric azaelectrocyclization protocol. nih.gov This method provides access to specific diastereomers from common intermediates, demonstrating precise control over the stereocenters at the 2, 4, and 6 positions. nih.gov

Furthermore, the stereochemical course of reactions on piperidine rings bearing methyl groups at the 2 and 6 positions has been investigated. Studies on the deprotonation and subsequent electrophilic substitution of N-protected 2-cyano-6-methylpiperidines reveal that the stereochemical outcome (retention or inversion of configuration) is highly dependent on the base, countercation, and the electrophile used. acs.org Although this work does not use this compound directly, it elucidates the stereochemical influence of the methyl groups on the piperidine scaffold, which is fundamental to designing chiral derivatives. For instance, in the benzoylation of preformed α-nitrile carbanions from trans-N-Boc-2-cyano-6-methylpiperidine, different bases led to varying stereochemical outcomes.

Base Product (Inversion) Recovered Starting Material
LDA75%16%
LiTMP88%-
NaHMDS50%28%
KHMDS68%6%
(Data sourced from a study on benzoylation of preformed α-nitrile carbanions from a related 6-methylpiperidine derivative). acs.org

These studies underscore the potential of the this compound skeleton in asymmetric synthesis, primarily by serving as a chiral template or building block rather than as an external chiral ligand.

Utility in Directed Deprotonation and Metalation Chemistry

This compound, like its more famous isomer 2,2,6,6-tetramethylpiperidine (B32323) (TMP), is a sterically hindered amine. This structural feature reduces the nucleophilicity of the nitrogen atom, making it a valuable non-nucleophilic base in organic synthesis. chemicalbook.com Such bases are crucial for deprotonation reactions where the base is intended only to abstract a proton without engaging in unwanted nucleophilic attack on the substrate or electrophiles present in the reaction mixture. chemicalbook.comchemicalbook.com

The utility of hindered amines is most prominent in the formation of metal amide bases, such as lithium tetramethylpiperidide (LiTMP), which are powerful reagents for the deprotonation (metalation) of a wide range of substrates, including sensitive ones. chemicalbook.com These bases are instrumental in directed ortho-metalation (DoM) and the metalation of weakly acidic C-H bonds. beilstein-journals.orgnih.govacs.org For example, mixed lithium/potassium metal TMP amides (LiNK chemistry) have been shown to be highly effective for regioselective benzylic metalations. beilstein-journals.orgresearchgate.net

While the majority of published research focuses on TMP, the shared structural characteristic of methyl groups flanking the nitrogen atom suggests that this compound can function similarly. A patent for the preparation of triacetonamine (B117949) notes that the by-product 2,2,4,6-tetramethylpiperidine (B14722205) is a valuable base that can be used as an organometallic compound (e.g., a Grignard or magnesium-lithium compound) for the metalation and functionalization of aromatics. google.com This indicates the recognized potential of such substituted piperidines in metalation chemistry. However, specific and extensive applications of this compound as a base for deprotonation are less commonly reported in the literature compared to TMP. chemicalbook.combeilstein-journals.orgacademie-sciences.fr

Integration as a Building Block in the Synthesis of Complex Molecular Architectures

This compound serves as a versatile intermediate and foundational building block in the synthesis of more complex molecules, including those with significant biological activity. ontosight.ai Its substituted piperidine structure is a common motif in many natural products and pharmaceuticals.

A prime example of its application is in the asymmetric synthesis of the indolizidine alkaloid (-)-dendroprimine. nih.gov The synthesis strategy relies on a stereocontrolled construction of a 2,4,6-trisubstituted piperidine core, which is a key intermediate that dictates the final stereochemistry of the natural product. This synthesis highlights how the this compound framework can be elaborated through a series of reactions to build intricate polycyclic systems. nih.gov

The general utility of the compound as a synthon stems from its defined stereochemical and conformational properties, which can be exploited to build molecular complexity. It is used as a starting material in the manufacture of various specialty chemicals, including pharmaceuticals and agrochemicals. ontosight.ai

Precursor for Structurally Advanced Derivatives as Chemical Probes or Reagents

The this compound scaffold can be chemically modified to produce structurally advanced derivatives that function as specialized reagents or chemical probes. While the conversion of its isomer, TMP, to the stable nitroxyl (B88944) radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a well-established route to catalysts and probes, the derivatization of this compound offers alternative pathways to novel functional molecules. acs.orgnih.govnih.gov

The synthesis of enantiomerically pure 2,4,6-trisubstituted piperidines is a key example of creating advanced reagents. nih.gov These chiral building blocks are not end products but are designed for further elaboration in the total synthesis of complex targets like alkaloids. nih.gov

Additionally, derivatives of hindered piperidines are investigated for a variety of applications. For instance, quinazoline (B50416) and quinoline (B57606) scaffolds bearing a TEMPO moiety have been synthesized and evaluated as potential epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors and as bio-probes for electron paramagnetic resonance (EPR) studies. nih.gov While this example uses a TEMPO derivative, it illustrates the principle of attaching a functional piperidine unit to a larger molecular architecture to create probes or therapeutic agents. The synthesis of new spin probes based on the tetramethylpiperidine (B8510282) skeleton for the investigation of ionic liquids further demonstrates the versatility of this class of compounds as precursors to advanced reagents. researchgate.net

Future Research Directions and Challenges

Development of Novel and More Efficient Stereoselective Synthetic Pathways

The synthesis of piperidine (B6355638) derivatives with precise stereochemical control is a significant challenge in organic chemistry. Future efforts in this area will likely concentrate on the development of novel and more efficient stereoselective synthetic pathways to access specific isomers of 2,4,6-trimethylpiperidine and related structures.

Key areas for future research include:

Catalytic Asymmetric Methods: The development of new chiral catalysts for the asymmetric synthesis of polysubstituted piperidines will be crucial. This includes exploring novel metal-based catalysts and organocatalysts to achieve high enantioselectivity and diastereoselectivity.

Novel Cyclization Strategies: Investigating new types of cyclization reactions, such as Prins and carbonyl ene cyclizations, could provide alternative and more efficient routes to the piperidine core. rsc.org For instance, the diastereoselectivity of Prins cyclizations can be influenced by the choice of catalyst and reaction conditions, offering a tunable approach to specific stereoisomers. rsc.org

Radical Cyclizations: Further exploration of radical cyclization reactions onto α,β-unsaturated esters presents a promising avenue for the stereoselective synthesis of 2,4,5-trisubstituted piperidines. nih.gov These methods have demonstrated the potential to yield a limited number of diastereoisomers with good selectivity. nih.gov

Aza-Achmatowicz Oxidation: The aza-Achmatowicz oxidation of furyl benzenesulfonamides followed by subsequent nucleophilic additions offers a powerful strategy for constructing 2,5,6-trisubstituted piperidines. nih.gov The steric influence of the sulfonyl group effectively directs the stereochemical outcome of the reaction. nih.gov

A summary of stereoselective approaches is presented in the table below:

Synthetic StrategyKey FeaturesPotential Advantages
Catalytic Asymmetric SynthesisUse of chiral catalysts (metal-based or organocatalysts).High enantiomeric and diastereomeric purity.
Prins and Carbonyl Ene CyclizationsAcid-catalyzed cyclization of aldehydes. rsc.orgTunable diastereoselectivity based on reaction conditions. rsc.org
Radical Cyclization6-exo cyclization of stabilized radicals. nih.govAccess to specific diastereoisomers. nih.gov
Aza-Achmatowicz OxidationOxidation of furyl benzenesulfonamides and subsequent nucleophilic addition. nih.govHigh stereocontrol due to steric directing groups. nih.gov

Exploration of Underutilized Reactivity Modes for New Chemical Transformations

While this compound is well-known as a sterically hindered base, its full reactive potential remains to be unlocked. Future research should aim to explore underutilized reactivity modes to develop new and valuable chemical transformations.

Promising areas of investigation include:

C-H Functionalization: Developing methods for the regioselective functionalization of the C-H bonds within the this compound scaffold would open up new avenues for creating diverse derivatives. Main group metal-mediated strategies have shown promise in the C-H activation of related fluoroarenes and could be adapted for this purpose. rsc.org

N-Functionalization beyond Simple Alkylation: Moving beyond traditional N-alkylation, research into novel N-functionalization reactions could lead to the synthesis of piperidines with unique electronic and steric properties. This could involve the introduction of a wider range of functional groups, including those that can participate in further transformations.

Ring-Opening and Rearrangement Reactions: Investigating controlled ring-opening and rearrangement reactions of this compound derivatives could provide access to novel acyclic and heterocyclic structures that are not easily accessible through other synthetic routes.

Participation in Multicomponent Reactions: Exploring the use of this compound and its derivatives as components in multicomponent reactions could lead to the efficient one-pot synthesis of complex molecules with high atom economy.

Advancement of Computational Modeling for Highly Predictive Design of Derivatives

Computational chemistry offers a powerful toolkit for understanding and predicting the properties and reactivity of molecules. Future advancements in computational modeling will be instrumental in the rational design of this compound derivatives with tailored functionalities.

Key research directions in this area include:

Predictive Reactivity Models: The development of more accurate and predictive computational models, such as those based on Density Functional Theory (DFT), can help in understanding reaction mechanisms and predicting the outcome of new transformations. vulcanchem.com These models can guide experimental efforts by identifying promising reaction conditions and substrates.

Structure-Property Relationship Studies: Computational studies can be employed to establish clear structure-property relationships for a wide range of this compound derivatives. This includes predicting properties such as basicity, nucleophilicity, and conformational preferences. researchgate.net

Virtual Screening for Specific Applications: In silico screening of virtual libraries of this compound derivatives can accelerate the discovery of new molecules with desired biological or material properties. This approach has been successfully used to identify potential inhibitors for various enzymes and receptors.

Modeling of Interactions with Biomolecules: For derivatives with potential pharmaceutical applications, computational docking and molecular dynamics simulations can provide insights into their binding modes and interactions with biological targets.

The table below summarizes key computational approaches and their applications:

Computational MethodApplicationPotential Impact
Density Functional Theory (DFT)Predicting reactivity, reaction mechanisms, and molecular properties. vulcanchem.comresearchgate.netRational design of experiments and understanding of chemical behavior.
Molecular DockingPredicting binding modes of derivatives with biological targets. Virtual screening and lead optimization in drug discovery.
Quantitative Structure-Activity Relationship (QSAR)Developing models to predict biological activity based on chemical structure. Prioritization of synthetic targets with desired biological profiles.
Molecular Dynamics (MD) SimulationsStudying the dynamic behavior and conformational landscape of derivatives.Understanding molecular flexibility and interactions in solution.

Design and Synthesis of Structurally Novel Derivatives for Specific Research Applications

The synthesis of structurally novel derivatives of this compound is a cornerstone of advancing its application in various scientific fields. Future research will focus on designing and creating new derivatives with specific functionalities to address current challenges in areas such as materials science, catalysis, and medicinal chemistry.

Examples of promising research avenues include:

Polymerizable Derivatives: The synthesis of this compound derivatives containing polymerizable groups can lead to the development of new functional polymers with unique properties. researchgate.net These materials could find applications as hindered amine light stabilizers (HALS) or in other specialty polymer applications. researchgate.net

Derivatives for "Click Chemistry": Incorporating functional groups that can participate in "click" reactions, such as azides or alkynes, into the this compound scaffold would facilitate the straightforward synthesis of complex molecular architectures and bioconjugates. chemimpex.com

Biologically Active Derivatives: The design and synthesis of derivatives with potential therapeutic applications remains a significant area of interest. This includes exploring derivatives as antiviral agents, antioxidants, and radioprotectors. researchgate.netnih.gov For example, novel derivatives have been synthesized and tested for their ability to act as scavengers of superoxide (B77818) and inhibitors of the Fenton reaction. researchgate.net

Catalytically Active Derivatives: The development of new this compound-based ligands and catalysts could lead to advancements in various catalytic processes. The steric and electronic properties of these derivatives can be fine-tuned to achieve high selectivity and efficiency in chemical transformations.

A summary of novel derivative types and their potential applications is provided below:

Derivative TypeFunctionalizationPotential Applications
PolymerizableContains vinyl, acrylate, or other polymerizable groups. researchgate.netHindered Amine Light Stabilizers (HALS), specialty polymers. researchgate.net
"Clickable"Contains azide (B81097) or alkyne functionalities. chemimpex.comBioconjugation, materials science, drug discovery. chemimpex.com
Biologically ActiveDesigned to interact with biological targets. researchgate.netnih.govPharmaceuticals, antioxidants, radioprotectors. researchgate.net
Catalytically ActiveActs as a ligand or part of a catalytic system.Homogeneous and heterogeneous catalysis.

Q & A

Q. What are the limitations of TMP in high-temperature or high-pressure reactions?

  • Methodological Answer : TMP degrades above 200°C, forming volatile byproducts (e.g., methylamines). Use thermogravimetric analysis (TGA) to monitor decomposition thresholds. For high-pressure applications, screen alternative bases (e.g., 2,2,6,6-tetramethylpiperidine) with higher thermal stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.